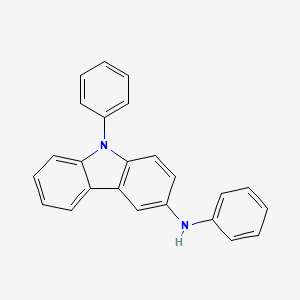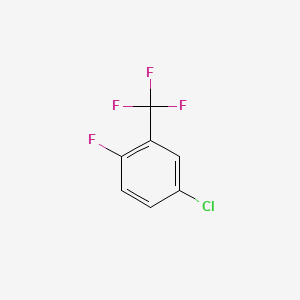
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
概要
説明
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, also known as DOTA-tri-t-Bu-ester, is a compound with the empirical formula C28H52N4O8 and a molecular weight of 572.73 . It is used as a reactant to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .
Synthesis Analysis
A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate involves the use of dimethylformamide as a solvent. This method allows for the synthesis of the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(O)=O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 572.73 and is typically available in lump form . Its density is 1.079, and it has a melting point of 129-131°C .科学的研究の応用
Bifunctional Chelating Agent
DO3A tert-Butyl ester is widely employed as a precursor to explore new protocols of synthetically useful DOTA-based Bifunctional Chelating Agents (BFCA). The free secondary amino group can be derivatized in order to conjugate the macrocycle to a target-specific biomolecules . This makes it a versatile compound that can be conjugated both to a biomolecule (protein, Fab fragment) or to a synthetic molecule .
Peptide Labeling
In a subsequent step, the developed chelator was successfully conjugated to a peptide sequence . This application is particularly useful in the field of biochemistry and molecular biology, where it can help in the study of protein function and interaction.
Diagnostic and Therapeutic Agent
This macrocycle is very useful for the complexation of β − -emitting radionuclides, like 90Y, 177Lu, widely employed in nuclear medicine protocols . This makes it a valuable tool in the field of medical diagnostics and therapeutics.
Contrast Agent in MRI
The compound is also used for the complexation of trivalent ions like Gd(III) for application in magnetic resonance imaging as a contrast agent . This helps in enhancing the visibility of internal body structures in MRI, making it a crucial tool in medical imaging.
Catalyst or Intermediate in Chemical Reactions
DO3A tert-Butyl ester can also serve as a catalyst or intermediate in chemical reactions . It can lower the activation energy of the reaction, increase the reaction rate, and make difficult reactions easier to achieve .
Peptide Labeling Reagent
The compound has good solubility in DMF and DCM, and its free carboxyl group can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . This makes it a convenient reagent for the labeling of peptides with DOTA .
作用機序
Target of Action
DO3A tert-Butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate or DO3A-t-Bu-ester, is a macrocyclic chelating agent . It is primarily used to form stable and inert complexes with metal ions, particularly β−-emitting radionuclides like 90 Y, 177 Lu , and trivalent ions like Gd (III) . These complexes are widely employed in nuclear medicine protocols and as contrast agents in magnetic resonance imaging .
Mode of Action
The compound’s mode of action involves the formation of stable complexes with metal ions . The free secondary amino group of DO3A tert-Butyl ester can be derivatized to conjugate the macrocycle to target-specific biomolecules . This allows the compound to bind to its targets and induce changes in their properties .
Biochemical Pathways
The biochemical pathways affected by DO3A tert-Butyl ester are primarily related to its role as a chelating agent. By forming stable complexes with metal ions, it can influence the distribution and availability of these ions within biological systems . The downstream effects of this action can vary depending on the specific ions involved and their roles within the organism.
Pharmacokinetics
The pharmacokinetics of DO3A tert-Butyl ester are influenced by its chemical properties and the nature of the complexes it forms . The compound exhibits high metabolic stability in plasma . It exhibits rapid pharmacokinetics in mice with excretion mainly through the urinary system .
Result of Action
The molecular and cellular effects of DO3A tert-Butyl ester’s action are largely dependent on the specific metal ions it complexes with and the biomolecules it targets . For instance, when used in PET imaging of cancer, the compound can help visualize tumors .
Action Environment
The action, efficacy, and stability of DO3A tert-Butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . Furthermore, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVTLJFPDOJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459679 | |
| Record name | DO3A-t-Bu-ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
CAS RN |
122555-91-3 | |
| Record name | DO3A-t-Bu-ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

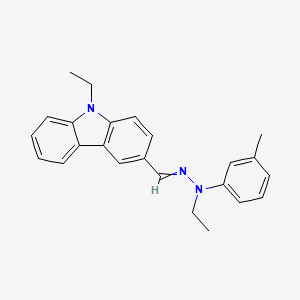
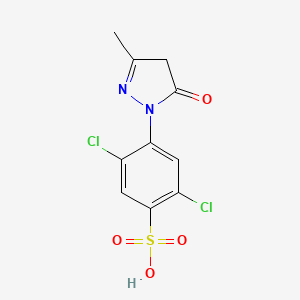
![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
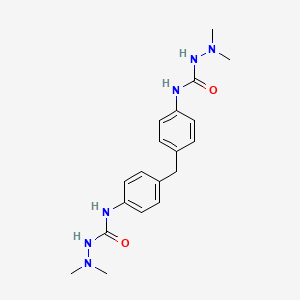
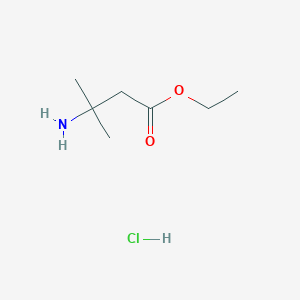
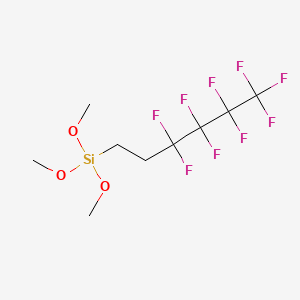

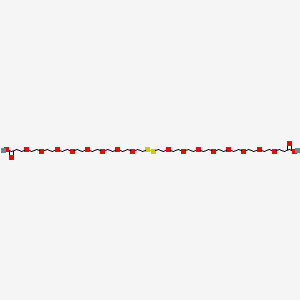
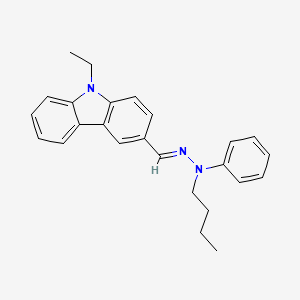

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
